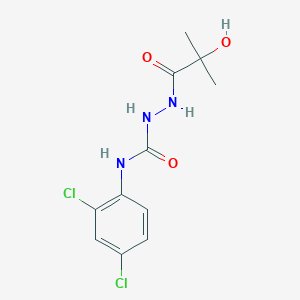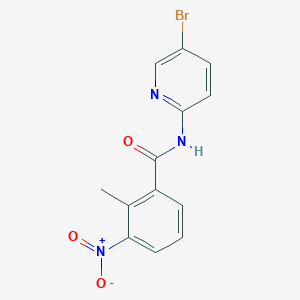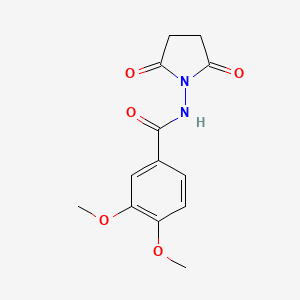![molecular formula C12H13N3O2S2 B5815317 methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)
methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the reduction of inflammation. It has also been shown to have antioxidant activity, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
Methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate has several advantages and limitations for lab experiments. One advantage is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Another advantage is its low toxicity, which makes it a relatively safe compound to work with. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate. One direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a lead compound for the development of new drugs.
Conclusion
In conclusion, this compound is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
The synthesis of methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate can be achieved through a multi-step process, which involves the reaction of 4-methylbenzenethiol with thiosemicarbazide in the presence of a catalyst to form 5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-amine. The resulting compound is then reacted with methyl chloroformate to produce this compound.
科学研究应用
Methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate has been the subject of extensive scientific research due to its potential applications in various fields. In particular, it has been investigated for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Studies have shown that this compound exhibits potent activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
属性
IUPAC Name |
methyl N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-8-3-5-9(6-4-8)7-18-12-15-14-10(19-12)13-11(16)17-2/h3-6H,7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFWFGFGZNPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5815236.png)

![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5815261.png)
![5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)

![N-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5815302.png)
![4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5815303.png)
![2-[(2-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5815312.png)
![1-{4-[(1,3-benzodioxol-5-ylmethylene)amino]phenyl}ethanone](/img/structure/B5815319.png)
